C-7 O-Methylation of Salsoline Reduces Dopamine D3 Receptor Affinity Relative to Salsolinol
In direct comparative radioligand displacement assays using rat striatal membrane preparations, salsolinol (Sal) demonstrated greater potency than salsoline (San) at displacing ³H-dopamine from D3 receptor binding sites [1]. The O-methylation at C-7 by catechol-O-methyltransferase represents a partial inactivation pathway that reduces dopaminergic receptor engagement [1].
| Evidence Dimension | Dopamine D3 receptor displacement potency |
|---|---|
| Target Compound Data | Less potent than salsolinol (quantitative IC50 for salsoline not reported in this study; salsolinol IC50 = 1.1 μM for D3 receptors) |
| Comparator Or Baseline | Salsolinol (Sal): IC50 = 1.1 μmol/L for D3 receptors; IC50 = 88 μmol/L for opiate receptors |
| Quantified Difference | Salsolinol demonstrates approximately 80-fold selectivity for D3 over opiate receptors (IC50 ratio 1.1 vs. 88 μM). Salsoline is less potent than salsolinol in displacing ³H-dopamine. |
| Conditions | Rat striatal membrane preparations; displacement of ³H-dopamine and ³H-D-ala²-met-enkephalinamide |
Why This Matters
Researchers requiring a THIQ with attenuated dopamine receptor activity should select salsoline over salsolinol; conversely, studies targeting D3-mediated mechanisms may require the higher-potency comparator.
- [1] Patsenko AA, et al. Interaction of simple tetrahydroisoquinolines with opiate and high-affinity dopamine (D3) receptors in the rat corpus striatum. Farmakol Toksikol. 1987 Jul-Aug;50(4):33-5. View Source
